molecular formula C19H23FN4O2 B5955525 ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate

ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B5955525
M. Wt: 358.4 g/mol
InChI Key: SEEMSMPGEHYAFG-UHFFFAOYSA-N
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Description

Ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features both indole and pyrazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include N,N-dimethylformamide (DMF), acetic acid, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s indole and pyrazole moieties allow it to bind effectively to these targets, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate is unique due to its combined indole and pyrazole structures, which confer distinct biological activities and potential therapeutic applications. This dual functionality sets it apart from other compounds that typically feature only one of these moieties .

Properties

IUPAC Name

ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-4-16-11(3)15-7-14(20)6-12(17(15)23-16)8-21-9-13-10-22-24-18(13)19(25)26-5-2/h6-7,10,21,23H,4-5,8-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEMSMPGEHYAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=CC(=C2N1)CNCC3=C(NN=C3)C(=O)OCC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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